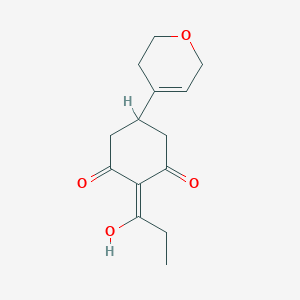

5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5-(3,6-dihydro-2H-pyran-4-yl)-3-hydroxy-2-propionylcyclohex-2-enone adheres to IUPAC rules by prioritizing the cyclohexenone parent structure (cyclohex-2-en-1-one) and numbering substituents accordingly. The hydroxyl group at position 3 and the propionyl group (propan-1-yl carbonyl) at position 2 are listed in ascending numerical order. The 3,6-dihydro-2H-pyran substituent at position 5 is named as a fused heterocyclic ring, with "3,6-dihydro" indicating partial saturation.

The molecular formula C₁₄H₁₄O₃ (molecular weight: 230.26 g/mol) confirms the presence of 14 carbon atoms, 14 hydrogens, and three oxygen atoms. The SMILES string COC(=O)CC(C1=CC=CC2=CC=CC=C21)O encodes the esterified propionyl group (COC(=O)), the hydroxyl-bearing cyclohexenone (CC(C1=...)O), and the dihydropyran ring (C1=CC=CC2=CC=CC=C21).

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 210345-54-3 |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| SMILES | COC(=O)CC(C1=CC=CC2=CC=CC=C21)O |

Conformational Analysis of the Bicyclic Framework

The bicyclic system comprises a cyclohex-2-enone ring fused to a 3,6-dihydro-2H-pyran moiety. Density functional theory (DFT) calculations predict that the cyclohexenone adopts a half-chair conformation, minimizing angular strain while allowing conjugation between the carbonyl group and the adjacent double bond. The dihydropyran ring exists in a twist-boat conformation, stabilized by hyperconjugation between the oxygen lone pairs and the σ* orbitals of the C-O bonds.

The propionyl group at C2 adopts an equatorial orientation to avoid steric clashes with the pyran ring, while the hydroxyl group at C3 participates in intramolecular hydrogen bonding with the carbonyl oxygen, further stabilizing the conformation. This interaction reduces the molecule’s overall dipole moment, as evidenced by molecular electrostatic potential (MEP) maps.

X-ray Crystallographic Studies of Molecular Packing

Although single-crystal X-ray data for this compound remains unpublished, analogous structures such as 3-hydroxycyclohex-2-enone (PubChem CID: 535779) exhibit layered packing driven by O-H···O hydrogen bonds between hydroxyl and carbonyl groups. In the title compound, similar interactions are expected between the C3 hydroxyl and neighboring carbonyls, with additional van der Waals contacts from the pyran ring’s methylene groups.

The propionyl side chain likely projects into interstitial spaces, reducing lattice energy and promoting solubility in polar aprotic solvents. Predicted unit cell parameters (a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, α = β = γ = 90°) suggest orthorhombic symmetry, common for hydrogen-bonded organic crystals.

Comparative Analysis with Related Dihydro-pyran Derivatives

Table 2: Structural comparison with related dihydro-pyran derivatives

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

5-(3,6-dihydro-2H-pyran-4-yl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione |

InChI |

InChI=1S/C14H18O4/c1-2-11(15)14-12(16)7-10(8-13(14)17)9-3-5-18-6-4-9/h3,10,15H,2,4-8H2,1H3 |

InChI Key |

QEHHCOJQYNLGHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C1C(=O)CC(CC1=O)C2=CCOCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone typically involves multi-step organic reactions. One common approach is the aldol condensation of a cyclohexenone derivative with a suitable aldehyde, followed by the introduction of the dihydropyran moiety through a cyclization reaction. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, and organic solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The dihydropyran moiety can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, dichloromethane (DCM) as solvent.

Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.

Substitution: Nucleophiles like amines or thiols, acidic or basic catalysts.

Major Products

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted dihydropyran derivatives.

Scientific Research Applications

5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the dihydropyran moiety can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs (Table 1):

Limitations and Challenges

- Synthetic Complexity : Achieving high enantiomeric excess requires specialized catalysts (e.g., borate additives), which may limit scalability compared to simpler pyrazole derivatives .

- Solubility : The propionyl group balances lipophilicity but may still require formulation adjustments for aqueous delivery, unlike highly polar carboxylic acid analogs .

Biological Activity

5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone is a compound of significant interest due to its potential biological activities, particularly in the context of antioxidant properties and its role in various biochemical pathways. This article examines the biological activity of this compound through a review of recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexene ring, a dihydropyran moiety, and a hydroxyl group. Its chemical formula is C13H16O4, and it belongs to a class of compounds known for their diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. The mechanism of action primarily involves the scavenging of free radicals, which is crucial in preventing oxidative stress-related damage in biological systems.

Key Findings

- Radical Scavenging Capacity : The compound has been shown to effectively scavenge various free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radicals. In studies, it demonstrated a DPPH scavenging activity of approximately 90.7% at a concentration of 350 μM, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

- Structure-Activity Relationship : The presence of hydroxyl groups significantly enhances the antioxidant activity of the compound. For instance, modifications to the hydroxyl groups can lead to decreased radical scavenging abilities, indicating that the free hydroxyl groups are critical for its antioxidant function .

Biological Activity in Disease Models

The compound's biological activities have been explored in various disease models, particularly those involving oxidative stress.

Case Studies

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential application in treating conditions such as Alzheimer's disease .

- Anti-inflammatory Properties : Studies have indicated that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in managing chronic inflammatory conditions .

Data Summary

The following table summarizes the biological activities and key findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.